molecular formula C9H11NO2 B12410869 N-(3-Methoxyphenyl)acetamide-d4

N-(3-Methoxyphenyl)acetamide-d4

Cat. No.: B12410869
M. Wt: 169.21 g/mol
InChI Key: OIEFZHJNURGFFI-LNFUJOGGSA-N
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Description

N-(3-Methoxyphenyl)acetamide-d4 is a deuterated analogue of N-(3-Methoxyphenyl)acetamide. It is a stable isotope-labeled compound, which means that some of the hydrogen atoms in the molecule are replaced with deuterium. This compound is often used in scientific research as an intermediate in the synthesis of other labeled compounds, particularly in the field of medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methoxyphenyl)acetamide-d4 typically involves the reaction of 3-methoxyaniline with acetic anhydride in the presence of a deuterium source. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms into the final product. The general reaction scheme is as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification steps are also scaled up, often involving large-scale chromatography or crystallization techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-Methoxyphenyl)acetamide-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(3-Methoxyphenyl)acetamide-d4 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of N-(3-Methoxyphenyl)acetamide-d4 is primarily related to its role as an intermediate in the synthesis of other compounds. It does not have a direct biological effect but is used to trace the metabolic pathways and interactions of labeled compounds in biological systems. The deuterium atoms in the molecule provide a unique signature that can be detected using various analytical techniques, allowing researchers to study the distribution and metabolism of the labeled compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its stable isotope labeling with deuterium. This labeling provides distinct advantages in scientific research, particularly in tracing metabolic pathways and studying the interactions of labeled compounds. The presence of deuterium atoms allows for precise detection and quantification using techniques such as mass spectrometry .

Properties

Molecular Formula

C9H11NO2

Molecular Weight

169.21 g/mol

IUPAC Name

N-(2,3,4,6-tetradeuterio-5-methoxyphenyl)acetamide

InChI

InChI=1S/C9H11NO2/c1-7(11)10-8-4-3-5-9(6-8)12-2/h3-6H,1-2H3,(H,10,11)/i3D,4D,5D,6D

InChI Key

OIEFZHJNURGFFI-LNFUJOGGSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])OC)[2H])NC(=O)C)[2H]

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)OC

Origin of Product

United States

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